N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

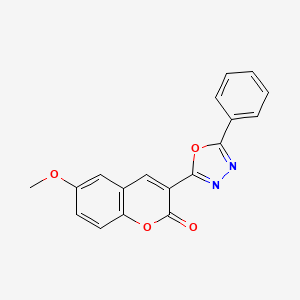

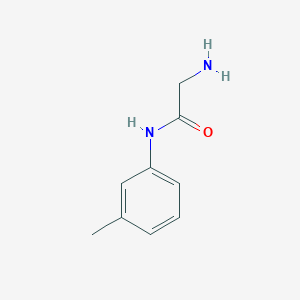

The molecular formula of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide” is C20H24ClN3O2 . The structure includes a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide” are not available, related compounds have been tested for binding at cloned human dopamine D4 and D2 receptor subtypes .

Physical And Chemical Properties Analysis

The molecular weight of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide” is 373.9 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor count and five hydrogen bond acceptor count .

科学的研究の応用

Antitubercular Agents

A study focused on the design, synthesis, and antitubercular evaluation of novel series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives. These compounds were synthesized using a molecular hybridization approach, aiming to improve the physicochemical properties to enhance pharmacokinetic and pharmacodynamic behaviors. Among the 52 compounds evaluated, one with trifluoromethyl substitution showed promising antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in tuberculosis treatment (Patel & Telvekar, 2014).

Adenosine A2B Receptor Antagonists

Another research area involves the development of adenosine A2B receptor antagonists using 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds demonstrated subnanomolar affinity and high selectivity, with potential implications for treating diseases mediated by the adenosine A2B receptor. Notably, one compound was identified as a highly selective A2B antagonist, making it a valuable pharmacological tool for receptor characterization (Borrmann et al., 2009).

Alzheimer's Disease Drug Candidates

In the quest for new Alzheimer’s disease treatments, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized. These compounds were evaluated for their potential as drug candidates by assessing enzyme inhibition activity against acetylcholinesterase (AChE). The study highlights the continuous search for novel compounds that could offer therapeutic benefits in Alzheimer’s disease management (Rehman et al., 2018).

Anticancer Activity

Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative activity against human cancer cell lines. This study underscores the potential of piperazine derivatives in developing anticancer agents, with some compounds showing promising activity across various cancer cell lines, indicating their potential in cancer therapy (Mallesha et al., 2012).

作用機序

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

特性

IUPAC Name |

(E)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3S/c22-19-7-4-8-20(17-19)24-12-14-25(15-13-24)29(27,28)16-11-23-21(26)10-9-18-5-2-1-3-6-18/h1-10,17H,11-16H2,(H,23,26)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOBDQKDLHHHEY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)

![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)

![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)

![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)

![Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2857441.png)

![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)